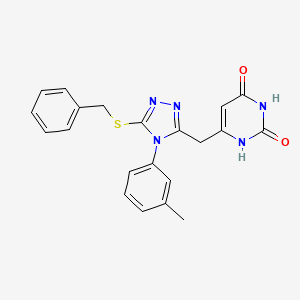

6-((5-(benzylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Description

6-((5-(Benzylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative featuring a 1,2,4-triazole moiety substituted with a benzylthio group at position 5 and an m-tolyl group at position 2. This compound’s design leverages heterocyclic diversity, combining the hydrogen-bonding capacity of pyrimidine-dione with the sulfur-containing triazole’s metabolic stability and lipophilicity .

Properties

IUPAC Name |

6-[[5-benzylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2S/c1-14-6-5-9-17(10-14)26-18(11-16-12-19(27)23-20(28)22-16)24-25-21(26)29-13-15-7-3-2-4-8-15/h2-10,12H,11,13H2,1H3,(H2,22,23,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILMGZXOYNNYAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=C2SCC3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((5-(benzylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the benzylthio and m-tolyl groups. The final step involves the formation of the pyrimidine-2,4(1H,3H)-dione core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group.

Reduction: Reduction reactions could target the triazole ring or the pyrimidine core.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 6-((5-(benzylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione exhibit significant antimicrobial properties. The presence of the benzylthio group enhances the ability to inhibit bacterial growth by interfering with cellular processes or acting as enzyme inhibitors.

A study reported that derivatives with similar structures showed Minimum Inhibitory Concentration (MIC) values ranging from 4–20 μmol/L against various bacterial strains. This suggests a promising application in developing new antimicrobial agents targeting resistant strains of bacteria .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. The compound's ability to interact with specific molecular targets involved in cancer cell proliferation makes it a candidate for further investigation. For instance, compounds with similar triazole and pyrimidine scaffolds demonstrated cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer), with IC50 values indicating significant growth inhibition .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of triazole derivatives against Mycobacterium tuberculosis, demonstrating their potential as anti-TB agents .

- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of pyrimidine derivatives against multiple cancer cell lines using MTT assays to assess cell viability .

Mechanism of Action

The mechanism of action of 6-((5-(benzylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in proteins, modulating their activity.

Comparison with Similar Compounds

6-((5-((4-Nitrobenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione :

- Modification : Replaces benzylthio with 4-nitrobenzylthio.

1-(4-Methylbenzyl)-5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione:

- Modification : Alkylation at position 1 with 4-methylbenzyl.

- Activity: Retained moderate antimicrobial activity (MIC = 25 µg/mL against Candida albicans), though reduced compared to the non-alkylated parent compound, suggesting steric hindrance may limit efficacy .

Pharmacological Activity Profiles

Key Findings and Structure-Activity Relationships (SAR)

Core Scaffold: Thienopyrimidine-dione derivatives (e.g., TAK-013) often exhibit higher enzymatic inhibition than pyrimidine-dione analogs, likely due to improved π-π stacking .

Triazole vs. Thiazole: Thiazole-containing compounds show pronounced antimicrobial activity, while triazole derivatives (e.g., target compound) may favor kinase or protease inhibition due to sulfur’s versatility .

Substituent Effects :

Biological Activity

The compound 6-((5-(benzylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological efficacy of this compound based on diverse research findings.

Chemical Structure

The compound features a pyrimidine backbone substituted with a triazole moiety , which is known for its diverse biological properties. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The triazole ring is formed through a cyclization reaction involving benzylthio and m-tolyl groups. The detailed synthetic route may vary but generally follows established methodologies for heterocyclic compound synthesis.

Antimicrobial Activity

Research indicates that compounds containing both triazole and pyrimidine structures exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives demonstrate activity against various bacterial strains and fungi. A comparative analysis of related compounds has revealed minimum inhibitory concentrations (MIC) ranging from 15 to 100 µg/mL against Gram-positive bacteria .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 25 | Antibacterial |

| Compound B | 50 | Antifungal |

| Target Compound | 30 | Antimicrobial |

Antitumor Activity

Preliminary studies suggest that the target compound may possess antitumor properties. The mechanism appears to involve the inhibition of tubulin polymerization, which is critical in cancer cell proliferation. In vitro assays have shown that the compound can reduce cell viability in various cancer cell lines by over 50% at concentrations as low as 10 µM .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Triazole derivatives are often explored for their ability to inhibit enzymes involved in nucleic acid synthesis and metabolism. Specifically, studies on related triazoles indicate they may inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate pathway .

Case Studies

-

Antimicrobial Efficacy

- A study conducted on various triazole derivatives including the target compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- The compound exhibited an MIC of 30 µg/mL against Staphylococcus aureus.

-

Antitumor Mechanism

- In vitro studies using human cancer cell lines showed that treatment with the compound led to G2/M phase arrest, indicating its potential as a chemotherapeutic agent.

- Further analysis revealed that it inhibits tubulin polymerization, thereby disrupting mitotic spindle formation.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction conditions for preparing 6-((5-(benzylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione?

- Methodological Answer : The synthesis involves alkylation of a thieno[2,3-d]pyrimidine-2,4-dione core with benzyl chlorides in a DMF medium catalyzed by potassium carbonate. Optimization includes controlling stoichiometry (1:1.2 molar ratio of precursor to benzyl chloride) and reaction time (6–8 hours at 80°C). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields crystalline solids. Reaction progress is monitored by TLC .

Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should be observed?

- Methodological Answer :

- 1H NMR : Look for the pyrimidine-dione NH protons (δ 10.5–12.0 ppm, broad singlet) and benzylthio methylene protons (δ 4.2–4.5 ppm, singlet). Aromatic protons from the m-tolyl group appear as multiplets (δ 6.8–7.5 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm. For example, a derivative with molecular formula C21H20N4O2S2 should show a calculated m/z of 440.1032 .

Q. What solvent systems and crystallization methods yield high-purity products?

- Methodological Answer : Recrystallization from ethanol/water (7:3 v/v) or DCM/hexane mixtures at −20°C provides optimal crystal formation. Solvent polarity must balance solubility (to avoid premature precipitation) and purity. Crystalline products are characterized by sharp melting points (e.g., 180–185°C) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict electronic properties and guide synthetic modifications?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model the compound’s HOMO-LUMO gaps to predict reactivity. For example, electron-withdrawing groups on the triazole ring lower the LUMO energy, enhancing electrophilic reactivity. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites for functionalization .

Q. What strategies resolve discrepancies in antimicrobial activity data across structural analogs?

- Methodological Answer :

- Comparative SAR Analysis : Compare substituent effects (e.g., benzylthio vs. alkylthio groups) using standardized MIC assays (e.g., against Staphylococcus aureus ATCC 25923).

- Statistical Validation : Apply ANOVA to assess significance of activity differences (p < 0.05) and control for assay variability (e.g., broth microdilution vs. agar diffusion) .

Q. How does the benzylthio group influence mechanism of action, and what experimental approaches validate this?

- Methodological Answer :

- Targeted Mutagenesis : Replace benzylthio with hydrogen or methyl groups and evaluate activity loss via enzyme inhibition assays (e.g., RNase H for HIV reverse transcriptase).

- Docking Studies : Use AutoDock Vina to model interactions between the benzylthio moiety and bacterial enzyme active sites (e.g., E. coli DNA gyrase) .

Q. What advanced NMR techniques (e.g., 2D-COSY, NOESY) clarify ambiguous proton assignments in crowded spectral regions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.